molecular formula C18H20N4O5 B14443016 N6-2-Propynylmitomycin C CAS No. 78142-79-7

N6-2-Propynylmitomycin C

Cat. No.: B14443016
CAS No.: 78142-79-7
M. Wt: 372.4 g/mol
InChI Key: VWTQUILISBTGND-QJIICXBUSA-N
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Description

N6-2-Propynylmitomycin C is a derivative of mitomycin C, a well-known antitumor antibiotic. Mitomycin C is derived from the bacterium Streptomyces caespitosus and is used primarily as a chemotherapeutic agent due to its potent DNA crosslinking ability . This compound retains the core structure of mitomycin C but has been modified to enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-2-Propynylmitomycin C involves several steps, starting from mitomycin C. The key step is the introduction of the 2-propynyl group at the N6 position. This can be achieved through a series of chemical reactions, including alkylation and protection-deprotection strategies. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N6-2-Propynylmitomycin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often tested for their efficacy in different therapeutic applications .

Scientific Research Applications

N6-2-Propynylmitomycin C has a wide range of scientific research applications:

Mechanism of Action

N6-2-Propynylmitomycin C exerts its effects by crosslinking DNA, thereby inhibiting DNA synthesis and function. This is achieved through the formation of covalent bonds between the compound and DNA bases, leading to the disruption of DNA replication and transcription. The molecular targets include guanine and cytosine bases in the DNA, and the pathways involved are primarily related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-2-Propynylmitomycin C is unique due to the presence of the 2-propynyl group, which enhances its pharmacological properties compared to other derivatives. This modification allows for improved DNA binding and crosslinking, making it a more effective chemotherapeutic agent .

Properties

CAS No.

78142-79-7

Molecular Formula

C18H20N4O5

Molecular Weight

372.4 g/mol

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(prop-2-ynylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C18H20N4O5/c1-4-5-20-12-8(2)14(23)13-11(15(12)24)9(7-27-17(19)25)18(26-3)16-10(21-16)6-22(13)18/h1,9-10,16,20-21H,5-7H2,2-3H3,(H2,19,25)/t9-,10+,16+,18-/m1/s1

InChI Key

VWTQUILISBTGND-QJIICXBUSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCC#C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCC#C

Origin of Product

United States

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